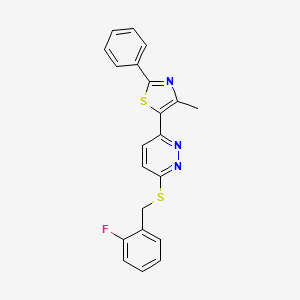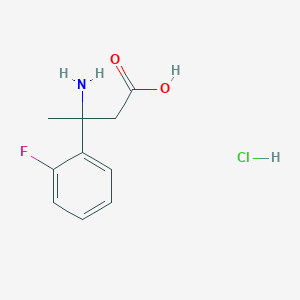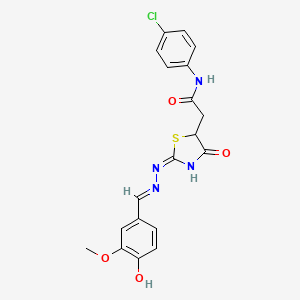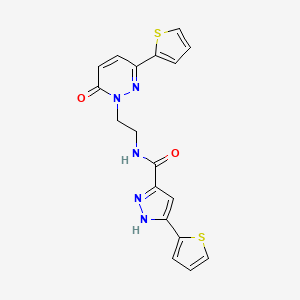![molecular formula C25H20FN3O B2747705 3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866589-82-4](/img/structure/B2747705.png)
3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings . It has a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the shape of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectroscopic properties .科学的研究の応用
Synthesis and Biochemical Applications
Quinoline derivatives, including those structurally related to "3-(4-fluorophenyl)-8-methoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline," are known for their efficient fluorescence. They are widely used in biochemistry and medicine to study various biological systems, particularly as DNA fluorophores. Such compounds are sought after for their potential as sensitive and selective agents for biological studies. Moreover, aminoquinolines, a category closely related to the specified compound, have shown promise as antioxidants and radioprotectors, indicating the potential for broad applications in cellular protection and therapeutic interventions (Aleksanyan & Hambardzumyan, 2013).
Pharmacological Interest
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives, as outlined in research, points towards the exploration of these compounds for potential ligands for the estrogen receptor. This indicates the interest in utilizing such structures for developing pharmacological agents that could interact with hormone receptors, potentially offering new avenues for drug development (Kasiotis, Fokialakis, & Haroutounian, 2006).
Antimycobacterial Activity
Research into hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related structural frameworks has demonstrated significant in vitro antimycobacterial activity. This underscores the importance of such compounds in developing new treatments for mycobacterial infections, such as tuberculosis, showcasing the potential therapeutic applications of quinoline derivatives in combating infectious diseases (Kantevari et al., 2011).
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they may inhibit or activate the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
For example, they may interfere with the function of enzymes, disrupt signal transduction pathways, or alter gene expression .
Result of Action
For example, they may induce or inhibit apoptosis, alter cell cycle progression, or modulate immune responses .
将来の方向性
Future research on this compound could involve further exploration of its potential uses, such as in the development of new drugs or materials . This could involve more detailed studies of its physical and chemical properties, its reactivity, and its interactions with other compounds or biological systems.
特性
IUPAC Name |
3-(4-fluorophenyl)-8-methoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-4-3-5-17(12-16)14-29-15-22-24(18-6-8-19(26)9-7-18)27-28-25(22)21-13-20(30-2)10-11-23(21)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRANQNQWDKAHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2747622.png)


![N-(3,4-dimethylphenyl)-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2747627.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2747628.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2747630.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747631.png)
![2-[1-Hydroxy-4-(quinolin-8-ylsulfonylamino)naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2747634.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2747638.png)
![4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2747641.png)

![2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2747645.png)